molecular formula C19H38 B1584601 Tridecylcyclohexane CAS No. 6006-33-3

Tridecylcyclohexane

Cat. No. B1584601
CAS RN: 6006-33-3
M. Wt: 266.5 g/mol
InChI Key: DKRUJKKWJGNYQN-UHFFFAOYSA-N
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Description

Tridecylcyclohexane is a chemical compound with the molecular formula C19H38 . It has an average mass of 266.505 Da and a monoisotopic mass of 266.297363 Da .


Synthesis Analysis

The synthesis process of Tridecylcyclohexane is skillful and the yield is high. It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The IUPAC Standard InChI for Tridecylcyclohexane is InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The thermal reactions of the alkylnaphthenic and alkylhydroaromatic moieties likely present in petroleum asphaltenes were investigated via pyrolysis of the model compounds Tridecylcyclohexane .


Physical And Chemical Properties Analysis

Tridecylcyclohexane has a density of 0.8±0.1 g/cm3, a boiling point of 345.7±5.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 56.6±0.8 kJ/mol, a flash point of 156.2±11.1 °C, and an index of refraction of 1.453 .

Scientific Research Applications

Pyrolysis

  • Application Summary : Tridecylcyclohexane is used as a model compound in the study of pyrolysis of complex hydrocarbons .
  • Results or Outcomes : The model, along with its associated rate constant estimates, quantitatively correlated the experimental temporal variations of the product yields from the pyrolysis .

Analytical Separation Science

  • Application Summary : Cyclodextrin polymers are used in analytical separation science .
  • Results or Outcomes : The use of cyclodextrin polymers in analytical separation science can improve the resolution and selectivity of the separation process .

Biomedicine

  • Application Summary : Cyclodextrin polymers have found applications in biomedicine, particularly as drug delivery vehicles .
  • Methods of Application : These polymers can be used to encapsulate drugs, improving their solubility and stability, and controlling their release .
  • Results or Outcomes : The use of cyclodextrin polymers in biomedicine can enhance the therapeutic efficacy of drugs and reduce their side effects .

Safety And Hazards

When handling Tridecylcyclohexane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

tridecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRUJKKWJGNYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064080
Record name Cyclohexane, tridecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecylcyclohexane

CAS RN

6006-33-3
Record name Tridecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, tridecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, tridecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, tridecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.322
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tridecylcyclohexane
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Tridecylcyclohexane

Citations

For This Compound
187
Citations
PE Savage, MT Klein - Industrial & engineering chemistry …, 1988 - ACS Publications
The thermal reactions of the alkylnaphthenic and alkylhydroaromatic moieties likely present in petroleum asphaltenes were investigated Via pyrolysis of the model compounds …
Number of citations: 78 pubs.acs.org
M Milhet, J Pauly, JAP Coutinho… - Journal of Chemical & …, 2007 - ACS Publications
… The eight pure compounds studied in this work are decylcyclohexane, undecylcyclohexane, dodecylcyclohexane, tridecylcyclohexane, tetradecylcyclohexane, pentadecylcyclohexane, …
Number of citations: 6 pubs.acs.org
IY Jimenez, R Bartha - Applied and Environmental Microbiology, 1996 - Am Soc Microbiol
The biodegradation of polycyclic aromatic hydrocarbon pollutants is constrained, in part, by their solid physical state and very low water solubility. Searching for ways to overcome these …
Number of citations: 181 journals.asm.org
JC Peleran, GF Bories - Journal of Chromatography A, 1985 - Elsevier
… n-tridecylcyclohexane phase was diluted in 0.3 ml isooctane pm-saturated with methanol-distilled water (95:5). A 0.2-ml volume of the same mixture was added, then after Vortex stirring …
Number of citations: 33 www.sciencedirect.com
AK Burnham, RH Sanborn, HR Gregg - Organic geochemistry, 1998 - Elsevier
… Our results here for dodecylbenzene (E=60 kcal/mol) and Mango's results for tridecylcyclohexane (E=67 kcal/mol; Mango, 1991), when compared to lower activation energies in the …
Number of citations: 22 www.sciencedirect.com
GW Mushrush, RN Hazlett - Industrial & engineering chemistry …, 1984 - ACS Publications
… There was no evidence of catalysis by the tube walls except for n-tridecylcyclohexane. A search of the literature gives several examples that stainless steel below 823 K does …
Number of citations: 95 pubs.acs.org
PE Savage - Chemical engineering science, 1990 - Elsevier
A reaction model was developed for the pyrolysis of binary mixtures of compounds whose reactions can be apportioned into three or fewer parallel chains coupled by chain transfer. A …
Number of citations: 29 www.sciencedirect.com
RL Cash, JL Cayias, M Hayes, DJ McAllister… - Journal of Petroleum …, 1976 - onepetro.org
… tadecane, (2) n-alkylbenzenes or l-phenylalkanes from benzene to heptadecylbenzene, and (3) n-alkylcyclohexanes or l-cyclohexylalkanes from cyclohexane to n-tridecylcyclohexane. …
Number of citations: 22 onepetro.org
A Nigam, C LaMarca, D Fake, MT Klein - Energy & fuels, 1992 - ACS Publications
… The coupled pyrolyses of (1) dibenzyl ether and phenethyl phenyl ether;(2) pentadecylbenzene (PDB); and (3) PDB and tridecylcyclohexane were well represented by SERLs. …
Number of citations: 7 pubs.acs.org
PE Savage, S Ratz, J Díaz - Industrial & engineering chemistry …, 1997 - ACS Publications
… n-Hexyl-, n-heptyl-, and n-dodecylcyclohexane were from Pfaltz and Bauer, n-decylcyclohexane was from TCI Organics, and n-tridecylcyclohexane was from Wiley Organics. All …
Number of citations: 7 pubs.acs.org

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